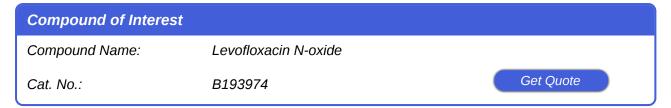


# Physicochemical Properties of Levofloxacin Novide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Levofloxacin N-oxide**, a primary metabolite and degradation product of the widely used antibiotic, Levofloxacin. Understanding these properties is crucial for its identification, quantification, and for assessing its potential impact in pharmaceutical formulations and toxicological studies.

## **Core Physicochemical Data**

The following table summarizes the key physicochemical properties of **Levofloxacin N-oxide** compiled from various scientific sources.



Property	Value	Source(s)
Molecular Formula	C18H20FN3O5	[1][2][3]
Molecular Weight	377.37 g/mol	[4][5]
CAS Number	117678-38-3	
Melting Point	>146°C (decomposes)	
pKa (Strongest Acidic)	5.19 ± 0.40 (Predicted)	_
pKa (Strongest Basic)	2.69 (Predicted)	_
Water Solubility	0.685 mg/mL (Predicted)	_
Solubility in other solvents	Slightly soluble in DMSO and Methanol (sonication may be required). Slightly soluble in aqueous base.	
Appearance	Off-White to Pale Green Solid	_
logP	-0.4 to -1.03 (Predicted)	_
Polar Surface Area	96.96 Ų to 101.20 Ų	_

## **Experimental Protocols**

Detailed methodologies for determining the key physicochemical parameters of **Levofloxacin N-oxide** are outlined below. These protocols are based on established analytical techniques for pharmaceutical compounds.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.

#### Methodology:

• Preparation of a Saturated Solution:



- Add an excess amount of Levofloxacin N-oxide to a known volume of purified water (or a relevant buffer solution) in a sealed, temperature-controlled vessel (e.g., a glass flask).
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

#### Phase Separation:

- After the equilibration period, cease agitation and allow the undissolved solid to sediment.
- Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) is recommended.

#### · Quantification:

- Analyze the concentration of Levofloxacin N-oxide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Prepare a calibration curve with known concentrations of Levofloxacin N-oxide to quantify the concentration in the sample.

#### Data Reporting:

Express the solubility in mg/mL or mol/L at the specified temperature and pH.

## **Determination of pKa (Potentiometric Titration)**

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

#### Methodology:

Sample Preparation:



 Accurately weigh and dissolve a known amount of Levofloxacin N-oxide in a suitable solvent, typically a co-solvent system like methanol-water or acetonitrile-water, to ensure complete dissolution. The final concentration should be in the range of 1-10 mM.

#### Titration Setup:

- Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).
- Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
- Maintain a constant ionic strength in the solution by adding a background electrolyte like potassium chloride (KCl).

#### Titration Procedure:

- Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.
- Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

#### Data Analysis:

- Plot the pH values against the volume of titrant added to generate a titration curve.
- The pKa values can be determined from the inflection points of the titration curve. This is
  often done by calculating the first or second derivative of the curve, where the pKa
  corresponds to the pH at the half-equivalence point.

## Synthesis of Levofloxacin N-oxide

**Levofloxacin N-oxide** can be synthesized by the oxidation of Levofloxacin. A common method involves the use of hydrogen peroxide.

#### Methodology:

Reaction Setup:



 Dissolve Levofloxacin in a suitable solvent, such as a dilute acidic solution (e.g., 0.1 M HCl) or glacial acetic acid, with gentle heating (e.g., 60-80°C) and stirring until fully dissolved.

#### Oxidation:

- Gradually add a 30% hydrogen peroxide solution to the reaction mixture in portions. The
  reaction is typically maintained at an elevated temperature (e.g., 60-80°C) for several
  hours. The progress of the reaction can be monitored by a suitable analytical technique
  like HPLC.
- Work-up and Purification:
  - After the reaction is complete, the reaction mixture is cooled.
  - The solvent can be removed under reduced pressure.
  - The crude product can be purified by recrystallization from a suitable solvent, such as water, to yield pure Levofloxacin N-oxide.

## **Analytical Characterization (HPLC Method)**

High-Performance Liquid Chromatography (HPLC) is a standard technique for the identification and quantification of **Levofloxacin N-oxide**, often as an impurity in Levofloxacin drug substances.

Methodology (based on USP monograph for Levofloxacin impurities):

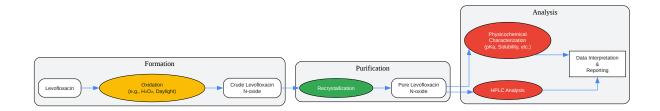
- Chromatographic System:
  - Column: A C18 stationary phase is commonly used (e.g., 250 mm x 4.6 mm, 5 μm particle size).
  - Mobile Phase: A buffered aqueous-organic mobile phase is typical. For example, a
    gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic modifier
    (e.g., methanol or acetonitrile).
  - Flow Rate: Approximately 1.0 mL/min.



- Column Temperature: Maintained at a constant temperature, for instance, 40°C.
- Detection: UV detection at a wavelength where both Levofloxacin and Levofloxacin N-oxide have significant absorbance (e.g., 294 nm).
- Sample Preparation:
  - Accurately weigh and dissolve the sample containing Levofloxacin N-oxide in the mobile phase or a suitable diluent to a known concentration.
- Analysis:
  - Inject a defined volume of the sample solution into the HPLC system.
  - Identify the Levofloxacin N-oxide peak based on its retention time relative to a reference standard.
  - Quantify the amount of Levofloxacin N-oxide by comparing its peak area to that of a calibrated reference standard.

## **Visualized Workflow**

The following diagram illustrates a typical workflow for the formation, isolation, and analysis of **Levofloxacin N-oxide**.





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Caption: Workflow for **Levofloxacin N-oxide** formation and analysis.

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### References

- 1. researchgate.net [researchgate.net]
- 2. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. benchchem.com [benchchem.com]
- 5. caribjscitech.com [caribjscitech.com]
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